molecular formula C15H22ClN3O B12223095 1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12223095
M. Wt: 295.81 g/mol
InChI Key: FAALCSSKUFNZFO-UHFFFAOYSA-N
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Description

1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C15H22N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring with isopropyl halide in the presence of a base such as potassium carbonate.

    Attachment of the 4-methoxybenzyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: A closely related compound with a similar structure but different substitution pattern.

    1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine: Another similar compound with variations in the substitution on the pyrazole ring.

Uniqueness

1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group and the 4-methoxybenzyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-11(2)18-10-15(12(3)17-18)16-9-13-5-7-14(19-4)8-6-13;/h5-8,10-11,16H,9H2,1-4H3;1H

InChI Key

FAALCSSKUFNZFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C(C)C.Cl

Origin of Product

United States

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